molecular formula C26H25OP B8580203 {4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]phenyl}(diphenyl)phosphane CAS No. 915309-25-0

{4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]phenyl}(diphenyl)phosphane

Cat. No. B8580203
CAS RN: 915309-25-0
M. Wt: 384.4 g/mol
InChI Key: CMDJYJVZUSJKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]phenyl}(diphenyl)phosphane is a useful research compound. Its molecular formula is C26H25OP and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality {4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]phenyl}(diphenyl)phosphane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]phenyl}(diphenyl)phosphane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

915309-25-0

Product Name

{4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]phenyl}(diphenyl)phosphane

Molecular Formula

C26H25OP

Molecular Weight

384.4 g/mol

IUPAC Name

[4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)phenyl]-diphenylphosphane

InChI

InChI=1S/C26H25OP/c1-3-7-24(8-4-1)28(25-9-5-2-6-10-25)26-15-13-23(14-16-26)27-19-22-18-20-11-12-21(22)17-20/h1-16,20-22H,17-19H2

InChI Key

CMDJYJVZUSJKFP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)COC3=CC=C(C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis(acetonitrile)dichloropalladium(II) (1 mmol) was placed in a Schlenk flask, stoppered with a septum and evacuated and purged with nitrogen three times. To this flask was then added a solution of 8 (0.038 mol) in 100 mL of anhydrous toluene and 9.6 g of diphenyl(trimethylsilyl)phosphine. The resulting deep purple solution was heated at 70° C. overnight, then cooled to room temperature and the solvent evaporated under reduced pressure. The residue was chromatographed on a column of silica gel using first hexane and then 9:1 hexane ethyl acetate as eluent to collect the product. After evaporation of the solvent, the product 9 (10 g), a mixture of endo and exo isomers, was obtained as white gummy material. Addition of 50 mL of hot pentane to this compound resulted in the separation of white crystalline compound (2.1 g). 1H NMR (500 MHz, 25° C., CDCl3): δ (endo isomer, ˜85%) 7.30 (m, 12H, Ar—H), 6.88 (m, 2H, Ar—H), 6.18 (m, 1H, olefinic), 5.98 (m, 1H, olefinic), 3.72 (m, 1H, nor-CH2), 3.57 (m 1H, nor-CH2), 3.04 (br s 1H), 2.88 (br s, 1H), 2.53 (m, 1H), 1.92 (m, 1H), 1.51 (d, |J|=8.0 Hz), 1.32 (d, |J|=8.2 Hz, 1H), 0.65 (m, 1H); (exo isomer, partial) 6.92 (m, 2H, Ar—H), 4.05 (m, 1H), 3.88 (m, 1H). 31P{1H} NMR (200 MHz, 25° C., CDCl3): δ−6.57
Name
Quantity
0.038 mol
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
catalyst
Reaction Step Three

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